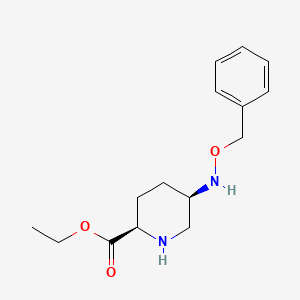
(2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound with the molecular formula C17H24N2O3 It is a piperidine derivative that features an ethyl ester group and a benzyloxyamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with an amine group on the piperidine ring.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid group on the piperidine ring with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxyamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyamino group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
(2R,5S)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate: Another stereoisomer with distinct properties.
(2R,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
(2R,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
ethyl (2R,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,13-14,16-17H,2,8-11H2,1H3/t13-,14-/m1/s1 |
Clave InChI |
HJFGESFJQKOOEY-ZIAGYGMSSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CC[C@H](CN1)NOCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


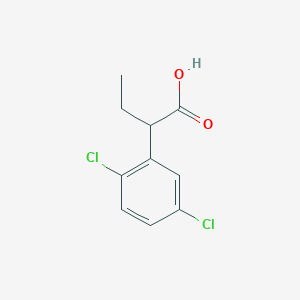

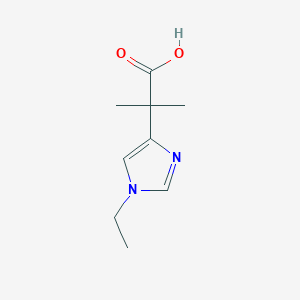
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
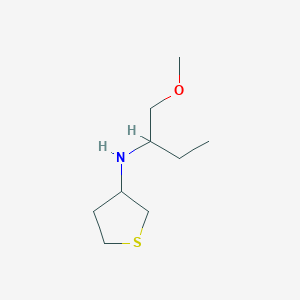
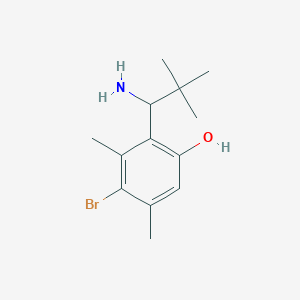
![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
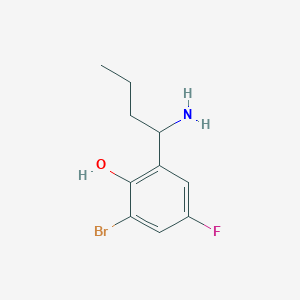
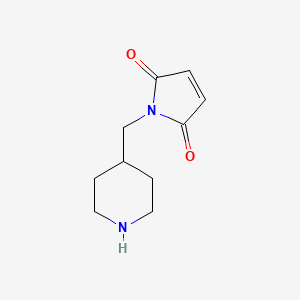
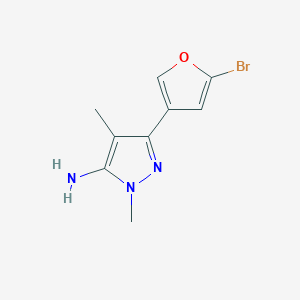
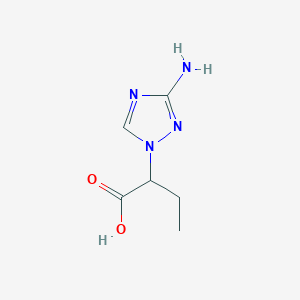

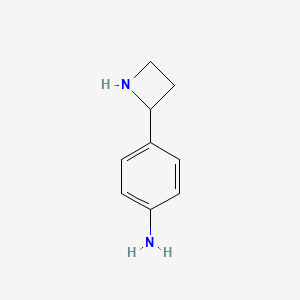
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
